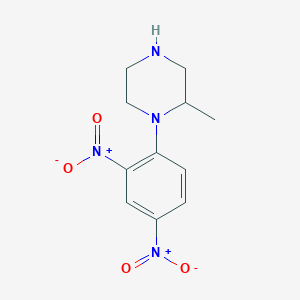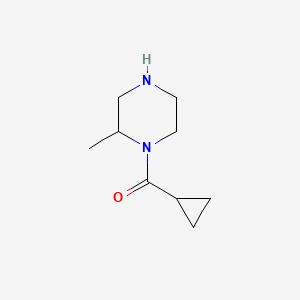![molecular formula C12H17N3O2 B6332366 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine CAS No. 1240573-25-4](/img/structure/B6332366.png)
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a methyl group at the second position and a 3-nitrophenylmethyl group attached to the nitrogen atom, making it a unique and interesting molecule for various applications in chemistry and pharmacology.
作用机制
Target of Action
The primary targets of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine are currently unknown. This compound belongs to the class of organic compounds known as phenylpiperazines . Phenylpiperazines are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group . Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
It is known that piperazine derivatives show a wide range of biological and pharmaceutical activity . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine typically involves the reaction of 2-methylpiperazine with 3-nitrobenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles. For example, the methyl group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Alkylating Agents: Alkyl halides, aryl halides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed:
Amine Derivatives: Formed by reduction of the nitro group.
Substituted Piperazines: Formed by nucleophilic substitution reactions.
Carboxylic Acids and Amines: Formed by hydrolysis reactions.
科学研究应用
2-Methyl-1-[(3-nitrophenyl)methyl]piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Medicine: Derivatives of piperazine, including this compound, are explored for their potential as pharmaceutical agents. They are evaluated for their efficacy and safety in treating various medical conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity makes it suitable for modifying the properties of existing materials.
相似化合物的比较
1-[(3-Nitrophenyl)methyl]piperazine: Similar structure but lacks the methyl group at the second position.
2-Methylpiperazine: Lacks the 3-nitrophenylmethyl group.
3-Nitrobenzylpiperazine: Similar structure but lacks the methyl group at the second position.
Uniqueness: 2-Methyl-1-[(3-nitrophenyl)methyl]piperazine is unique due to the presence of both the methyl group at the second position and the 3-nitrophenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications. The presence of the nitro group allows for specific chemical reactions, while the piperazine ring provides a versatile scaffold for further modifications.
属性
IUPAC Name |
2-methyl-1-[(3-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-10-8-13-5-6-14(10)9-11-3-2-4-12(7-11)15(16)17/h2-4,7,10,13H,5-6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHBQJJVMVFXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
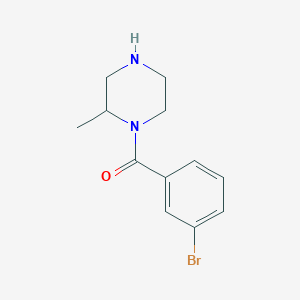
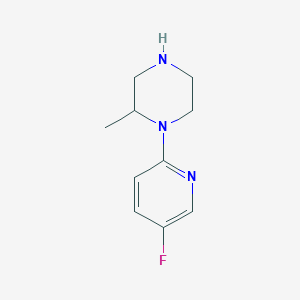
![2-methyl-1-[(oxolan-2-yl)methyl]piperazine](/img/structure/B6332300.png)

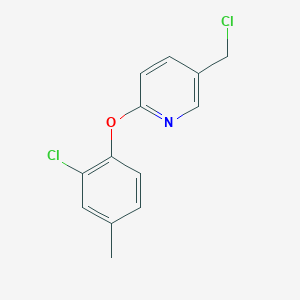
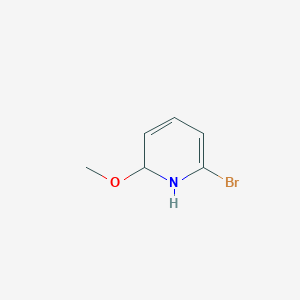
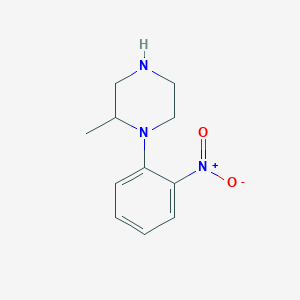
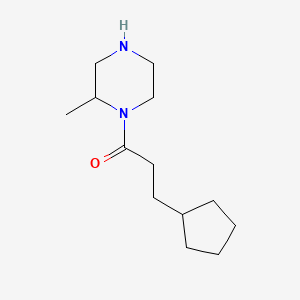
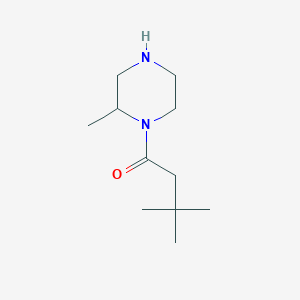
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)
